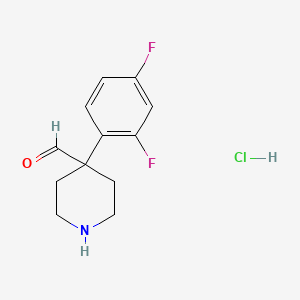
Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate is a chemical compound that features a phenyl ring substituted with hydroxyl and dinitro groups, attached to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate typically involves the nitration of a phenylalanine derivative. The process begins with the protection of the amino group, followed by nitration using a mixture of nitric acid and sulfuric acid. The hydroxyl group is introduced via a subsequent reaction with a suitable hydroxylating agent. Finally, the sodium salt is formed by neutralizing the compound with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate: Similar structure but with iodine substituents instead of nitro groups.
Sodium 2-amino-3-(4-hydroxy-3,5-dichlorophenyl)propanoate: Chlorine substituents instead of nitro groups.
Uniqueness: Sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate is unique due to the presence of both hydroxyl and dinitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H8N3NaO7 |
|---|---|
Molekulargewicht |
293.17 g/mol |
IUPAC-Name |
sodium;2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
InChI |
InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
SDPPRYPYKFDRGM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)





![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)




![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)


